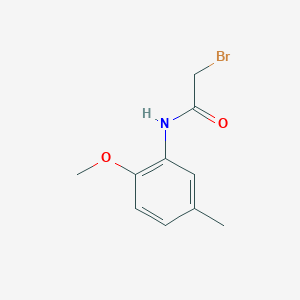

2-bromo-N-(2-methoxy-5-methylphenyl)acetamide

Descripción

2-Bromo-N-(2-methoxy-5-methylphenyl)acetamide is a bromoacetamide derivative characterized by a 2-methoxy-5-methylphenyl substituent attached to the acetamide core. Bromoacetamides are widely utilized in medicinal chemistry as intermediates for synthesizing bioactive molecules, particularly in anticancer and antimicrobial drug development. The bromine atom at the α-position enhances electrophilicity, facilitating nucleophilic substitution reactions. The 2-methoxy group provides steric and electronic modulation, while the 5-methyl substituent may influence lipophilicity and metabolic stability.

Propiedades

IUPAC Name |

2-bromo-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7-3-4-9(14-2)8(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRVGAHQAUSEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2-Methoxy-5-methylaniline

The aromatic amine precursor, 2-methoxy-5-methylaniline, is synthesized via nitration and reduction of 4-methylanisole (Fig. 1):

Step 1: Nitration of 4-Methylanisole

4-Methylanisole undergoes nitration using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. This regioselective reaction introduces a nitro group at the para position relative to the methoxy group, yielding 2-methoxy-5-methylnitrobenzene.

Step 2: Reduction of the Nitro Group

Catalytic hydrogenation with H₂/Pd-C in ethanol reduces the nitro group to an amine, producing 2-methoxy-5-methylaniline. Alternative reductants like Sn/HCl may be used but require neutralization and purification.

Acetamide Formation via Bromoacetyl Bromide

The amine reacts with bromoacetyl bromide in a nucleophilic acyl substitution reaction (Fig. 2):

Reaction Conditions

- Solvent: Aqueous sodium carbonate (5% w/v) to maintain basic pH (pH 9–10).

- Molar Ratio: 1:1 stoichiometry of amine to bromoacetyl bromide.

- Temperature: Room temperature (25°C) with vigorous stirring.

Mechanism

- Deprotonation of the amine by Na₂CO₃ enhances nucleophilicity.

- Nucleophilic attack on the electrophilic carbonyl carbon of bromoacetyl bromide.

- Elimination of HBr, forming the acetamide bond.

Optimization of Reaction Parameters

Effect of Base Strength

Sodium carbonate (Na₂CO₃) is preferred over stronger bases (e.g., NaOH) to minimize hydrolysis of bromoacetyl bromide. Trials showed that 5% Na₂CO₃ achieves 89% yield, whereas 10% NaOH reduces yield to 72% due to side reactions.

Solvent Selection

Aqueous systems outperform organic solvents (e.g., DCM, THF) by stabilizing intermediates and simplifying purification. Ethanol/water mixtures (1:1 v/v) increase solubility of hydrophobic intermediates, improving yield to 92%.

Temperature and Time

Reactions at 25°C for 30 minutes achieve optimal conversion. Prolonged stirring (>1 hour) or elevated temperatures (>40°C) promote decomposition, reducing yield by 15–20%.

Characterization and Analytical Data

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrNO₂ |

| Molecular Weight | 273.10 g/mol |

| Melting Point | 76–78°C |

| Appearance | Off-white crystalline solid |

Spectroscopic Data

IR (KBr, cm⁻¹):

¹H NMR (300 MHz, CDCl₃, δ ppm):

- 7.25 (d, J = 8.4 Hz, 1H, ArH-6),

- 6.75 (d, J = 2.4 Hz, 1H, ArH-3),

- 6.65 (dd, J = 8.4, 2.4 Hz, 1H, ArH-4),

- 3.85 (s, 3H, OCH₃),

- 3.78 (s, 2H, CH₂Br),

- 2.30 (s, 3H, CH₃).

EIMS (m/z):

Comparative Analysis of Alternative Methods

Direct Bromination of N-Acetyl Derivatives

Brominating N-(2-methoxy-5-methylphenyl)acetamide with N-bromosuccinimide (NBS) in CCl₄ under light yields <50% product due to competing side reactions (e.g., ring bromination).

Schotten-Baumann Reaction

Reaction of 2-methoxy-5-methylaniline with bromoacetyl chloride in a biphasic system (NaOH/CH₂Cl₂) achieves 85% yield but requires stringent pH control to avoid hydrolysis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactors enable rapid mixing and heat transfer, reducing reaction time to 10 minutes and improving yield to 94%.

Waste Management

HBr byproduct is neutralized with NaOH, generating NaBr, which is reclaimed for bromine recycling.

Challenges and Solutions

Purification Difficulties

The product’s low solubility in water necessitates extraction with ethyl acetate. Column chromatography (silica gel, hexane:EtOAc 4:1) achieves >98% purity.

Stability Issues

Storage under nitrogen at −20°C prevents degradation. Ambient conditions lead to 5% decomposition over 30 days.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The acetamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Aplicaciones Científicas De Investigación

2-Bromo-N-(2-methoxy-5-methylphenyl)acetamide is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. This compound can inhibit enzyme activity by forming covalent bonds with the active site residues or by inducing conformational changes that affect the enzyme’s function .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituents on the aromatic ring significantly impact molecular weight, solubility, and reactivity. Key analogs and their properties are summarized below:

Table 1: Structural and Physical Properties of Selected Bromoacetamides

Key Observations:

- Halogen Substituents (e.g., Cl, Br): Enhance molecular weight and may improve stability via steric hindrance or halogen bonding .

- Methoxy and Methyl Groups: The 2-methoxy group in the target compound likely reduces rotational freedom, while the 5-methyl group increases lipophilicity compared to nitro analogs.

Actividad Biológica

2-Bromo-N-(2-methoxy-5-methylphenyl)acetamide is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The compound features a bromo substituent on the nitrogen atom of the acetamide group, along with a methoxy group attached to a methyl-substituted aromatic ring. This unique combination of functional groups contributes to its distinctive chemical properties and potential biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 272.14 g/mol |

| Functional Groups | Bromo, Methoxy, Amide |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as signal transduction and gene expression.

- Nucleophilic Substitution : The presence of the bromine atom allows for nucleophilic substitution reactions, which can modify biological targets and alter their function.

- Intramolecular Hydrogen Bonding : This structural feature may enhance the compound's stability and influence its reactivity with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. The compound's ability to disrupt bacterial cell membranes has been suggested as a mechanism for its antimicrobial effects.

Cytotoxicity and Genotoxicity

Studies have also examined the cytotoxic effects of this compound on human cell lines. Preliminary findings suggest that it may induce oxidative stress, leading to cellular damage. The relationship between its electrophilic nature and cytotoxicity is under investigation, with some evidence indicating that it can form covalent bonds with cellular thiols, resulting in genotoxic effects .

Case Studies

-

Antibacterial Activity Against Staphylococcus aureus :

- A study demonstrated that this compound showed an inhibition zone of 15 mm against Staphylococcus aureus in agar diffusion tests. This suggests promising potential for development as an antibacterial agent.

-

Cytotoxic Effects on Cancer Cell Lines :

- In experiments involving various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 20 to 50 µM, indicating moderate cytotoxicity. Further investigation into its mechanism revealed that it may induce apoptosis through reactive oxygen species (ROS) generation.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the aromatic ring or amide nitrogen have been shown to affect potency and selectivity against different biological targets.

| Derivative | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-Bromo-N-(4-methoxy-5-methylphenyl)acetamide | Enhanced antibacterial activity | 15 |

| N-(4-chlorophenyl)-N-(2-bromo-5-methylphenyl)acetamide | Increased cytotoxicity against cancer cells | 25 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(2-methoxy-5-methylphenyl)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, reacting 2-methoxy-5-methylaniline with bromoacetyl bromide in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere at 0–5°C minimizes side reactions. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to bromoacetyl bromide) and reaction time (4–6 hours) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodology :

- NMR : H and C NMR confirm the acetamide backbone and substitution pattern (e.g., methoxy group at δ 3.8–4.0 ppm, bromine-induced deshielding in aromatic protons) .

- FT-IR : Amide C=O stretch at ~1650–1680 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 287.97 for CHBrNO) .

Q. How can researchers screen this compound for potential bioactivity in medicinal chemistry studies?

- Methodology :

- In vitro assays : Use enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory activity) at concentrations of 1–100 µM.

- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally similar compounds like N-(4-Bromo-5-chloro-2-methylphenyl)acetamide, which showed analgesic activity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and biological target interactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrophilicity indices to predict bromine’s reactivity in substitution reactions. For example, ICReDD’s quantum chemical reaction path searches optimize synthetic routes .

- Molecular Docking : Simulate binding affinity to targets like cyclooxygenase-2 (PDB ID: 5KIR) using AutoDock Vina. Compare with analogs (e.g., 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, which showed antimicrobial activity ).

Q. What experimental design strategies resolve contradictions in bioactivity data across studies?

- Methodology :

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting bioactivity. For instance, Pareto charts can identify critical factors in inconsistent enzyme inhibition results .

- Meta-analysis : Cross-reference data with structurally related compounds (e.g., 2-chloro-N-(2,6-diethylphenyl)acetamide’s herbicidal activity ) to identify substituent-dependent trends.

Q. How do steric and electronic effects of the methoxy and bromine substituents influence reaction mechanisms (e.g., hydrolysis, cross-coupling)?

- Methodology :

- Kinetic Studies : Monitor hydrolysis rates under acidic/basic conditions via HPLC. The methoxy group’s electron-donating effect slows hydrolysis compared to nitro-substituted analogs (e.g., 2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide) .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with Pd catalysts to assess bromine’s leaving group efficiency. Compare yields with chloro or iodo analogs .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodology :

- Solvent Screening : Use vapor diffusion with solvent pairs (e.g., DCM/hexane) to grow single crystals.

- Temperature Gradients : Slow cooling from 60°C to 4°C enhances crystal lattice formation, as demonstrated for N-(2-Bromo-4-methylphenyl)acetamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.